molecular formula C14H18N2O7S2 B14398958 3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-79-6

3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol

Cat. No.: B14398958
CAS No.: 88122-79-6
M. Wt: 390.4 g/mol
InChI Key: FPCNAAHGNVMUSH-ZTLVEGPFSA-N
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Description

3,5-Dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol: is a compound that combines the properties of 3,5-dinitrobenzoic acid and [(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol. 3,5-Dinitrobenzoic acid is an aromatic compound known for its use in identifying alcohol components in esters and in the fluorometric analysis of creatinine

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is synthesized by the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . The reaction involves heating benzoic acid with sulfuric acid, followed by the addition of fuming nitric acid at controlled temperatures .

Industrial Production Methods: The industrial production of 3,5-dinitrobenzoic acid follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The process involves precise control of reaction conditions to optimize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron with hydrochloric acid are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed:

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of 3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s ability to form adducts with other molecules also plays a role in its biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: 3,5-Dinitrobenzoic acid is unique due to its higher acidity (pKa = 2.82) compared to benzoic acid and other nitrobenzoic acids . This higher acidity makes it more reactive in certain chemical reactions, allowing for the formation of more stable derivatives with higher melting points.

Properties

CAS No.

88122-79-6

Molecular Formula

C14H18N2O7S2

Molecular Weight

390.4 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol

InChI

InChI=1S/C7H4N2O6.C7H14OS2/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-7-9-5-6(4-8)10-7/h1-3H,(H,10,11);6-8H,2-5H2,1H3/t;6-,7-/m.1/s1

InChI Key

FPCNAAHGNVMUSH-ZTLVEGPFSA-N

Isomeric SMILES

CCC[C@@H]1SC[C@H](S1)CO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

CCCC1SCC(S1)CO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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